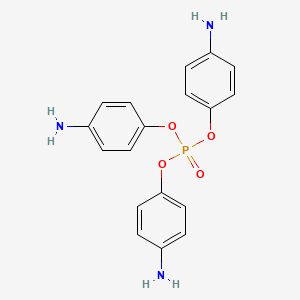
Triaminophenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triaminophenyl phosphate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a phosphate group bonded to a phenyl ring substituted with three amino groups. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triaminophenyl phosphate can be synthesized through several methods. One common approach involves the reaction of phenyl phosphate with ammonia or amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete substitution of the hydrogen atoms on the phenyl ring with amino groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors allows for the efficient production of the compound, minimizing the formation of by-products and ensuring high purity.
Análisis De Reacciones Químicas
Types of Reactions
Triaminophenyl phosphate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or alkylating agents can be used to substitute the phosphate group.
Major Products Formed
The major products formed from these reactions include nitrophenyl phosphate, aminophenyl phosphate, and various substituted phenyl phosphates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Triaminophenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphate metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which triaminophenyl phosphate exerts its effects involves the interaction of its phosphate group with various molecular targets. In biological systems, it can inhibit enzymes that are involved in phosphate metabolism by binding to their active sites. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Triphenyl phosphate: A widely used flame retardant and plasticizer.
Triethyl phosphate: Used as a solvent and plasticizer.
Trimethyl phosphate: Used in the synthesis of other organophosphorus compounds.
Uniqueness
Triaminophenyl phosphate is unique due to the presence of three amino groups on the phenyl ring, which allows it to participate in a wider range of chemical reactions compared to other similar compounds
Propiedades
Número CAS |
4232-84-2 |
|---|---|
Fórmula molecular |
C18H18N3O4P |
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
tris(4-aminophenyl) phosphate |
InChI |
InChI=1S/C18H18N3O4P/c19-13-1-7-16(8-2-13)23-26(22,24-17-9-3-14(20)4-10-17)25-18-11-5-15(21)6-12-18/h1-12H,19-21H2 |
Clave InChI |
ZYPZVOKVDNSKLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)OP(=O)(OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


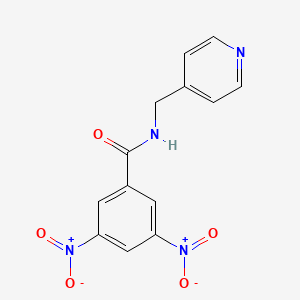
![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B14168490.png)
![(E)-3-(furan-2-yl)-N-[(2-methyltetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14168492.png)
![8-bromo-1,3-dimethyl-7-[2-(4-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14168494.png)
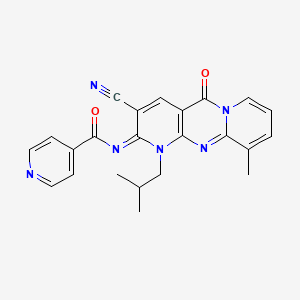
![2-[(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14168502.png)
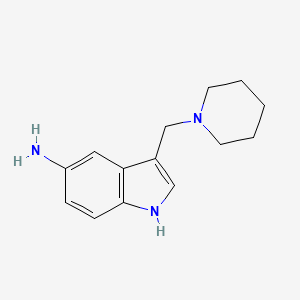
![4-[(2,3-Dimethyl-1-benzothiophen-7-yl)amino]benzonitrile](/img/structure/B14168506.png)
![3-Oxabicyclo[3.2.1]octan-2-one, 1,4,4-trimethyl-](/img/structure/B14168542.png)
![2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol](/img/structure/B14168554.png)
![Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-](/img/structure/B14168561.png)
![[(E)-2-nitroprop-1-enyl]cyclopentane](/img/structure/B14168568.png)
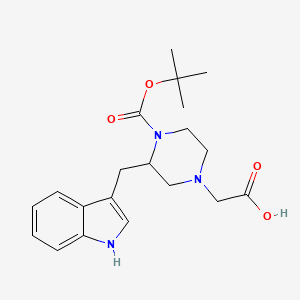
![Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14168583.png)
